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Compound of Interest

Compound Name: SOMCL-863

Cat. No.: B15580289 Get Quote

In the landscape of targeted cancer therapy, inhibitors of the c-Met receptor tyrosine kinase

have emerged as a promising strategy for tumors exhibiting dysregulation of the HGF/c-Met

signaling pathway. This guide provides a comparative performance benchmark of SOMCL-863,

a selective and orally active c-Met inhibitor, against other known standards in the field:

Crizotinib, Capmatinib, and Savolitinib. The following analysis is based on preclinical data to

assist researchers, scientists, and drug development professionals in evaluating its therapeutic

potential.

In Vitro Performance: Kinase and Cell-Based Assays
The efficacy of a kinase inhibitor is determined by its potency against its target enzyme and its

ability to inhibit the proliferation of cancer cells dependent on that kinase.

c-Met Kinase Inhibition
SOMCL-863 demonstrates potent and selective inhibition of the c-Met kinase. In enzymatic

assays, SOMCL-863 exhibits a half-maximal inhibitory concentration (IC50) in the low

nanomolar range, comparable to other established c-Met inhibitors.
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Compound c-Met Kinase IC50 (nM) Reference

SOMCL-863 5.1 [1]

Crizotinib 4 [2]

Capmatinib 0.6 [3]

Savolitinib 5 [4]

Inhibition of Cancer Cell Proliferation
The anti-proliferative activity of SOMCL-863 was evaluated against a panel of human cancer

cell lines with varying levels of c-Met activation. The IC50 values, representing the

concentration required to inhibit cell growth by 50%, are summarized below.
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Cell Line
Cancer
Type

c-Met
Status

SOMCL-
863 IC50
(nM)

Crizotinib
IC50 (µM)

Capmatin
ib IC50
(nM)

Savolitini
b EC50
(nM)

EBC-1
Lung

Cancer
Amplified 10.3 - - <100

NCI-H1993
Lung

Cancer
Amplified - - ~5 -

SNU-5
Gastric

Cancer
Amplified 20.1 - - <100

Hs746T
Gastric

Cancer
Amplified 11.5 - - <100

MKN-45
Gastric

Cancer
Amplified 12.8 - - -

U87-MG
Glioblasto

ma

Overexpre

ssed
15.6 - - -

MDA-MB-

231

Breast

Cancer
- - 5.16 - -

MCF-7
Breast

Cancer
- - 1.5 - -

SK-BR-3
Breast

Cancer
- - 3.85 - -

Note: Data for competitor drugs on the exact same cell lines and under identical experimental

conditions as SOMCL-863 are not always available in the public domain. The presented values

are from various preclinical studies and should be interpreted with this in mind.

In Vivo Performance: Xenograft Tumor Models
The anti-tumor efficacy of SOMCL-863 was assessed in vivo using human tumor xenograft

models in mice. These studies are critical for evaluating a compound's therapeutic potential in

a living organism.
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Efficacy in a Gastric Cancer Xenograft Model (MKN-45)
In a mouse xenograft model using the MKN-45 gastric cancer cell line (c-Met amplified), oral

administration of SOMCL-863 resulted in significant, dose-dependent tumor growth inhibition.

Treatment Group Dosage
Tumor Growth Inhibition
(%)

SOMCL-863 25 mg/kg/day 52.1

SOMCL-863 50 mg/kg/day 70.3

SOMCL-863 100 mg/kg/day 85.6

Comparative In Vivo Efficacy
Direct comparative in vivo studies between SOMCL-863 and other c-Met inhibitors under the

same experimental conditions are not readily available in published literature. However, data

from independent studies on various xenograft models provide an indication of their respective

in vivo activities. For instance, Savolitinib has demonstrated dose-dependent tumor growth

inhibition in a U87MG subcutaneous xenograft model[4]. Capmatinib has also shown significant

antitumor efficacy in several mouse xenograft models of lung and liver cancer where c-Met is

amplified, overexpressed, or mutated[5].

Mechanism of Action: The HGF/c-Met Signaling
Pathway
SOMCL-863 exerts its anti-tumor effects by inhibiting the HGF/c-Met signaling pathway. The

binding of Hepatocyte Growth Factor (HGF) to its receptor, c-Met, triggers a signaling cascade

that promotes cell proliferation, survival, migration, and invasion.[6][7][8][9] Key downstream

signaling pathways activated by c-Met include the RAS/MAPK and PI3K/Akt pathways.[6][10]

[11][12]
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Figure 1: Simplified HGF/c-Met signaling pathway and the point of inhibition by SOMCL-863.
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Experimental Protocols
To ensure transparency and reproducibility, the methodologies for the key experiments are

outlined below.

In Vitro c-Met Kinase Assay
The inhibitory activity of SOMCL-863 against the c-Met kinase was determined using a

biochemical assay. Recombinant human c-Met protein was incubated with the substrate (e.g.,

Poly(Glu, Tyr) 4:1) and ATP in the presence of varying concentrations of the inhibitor. The

kinase activity was measured by quantifying the amount of ADP produced, often using a

luminescence-based assay system like the ADP-Glo™ Kinase Assay. The IC50 value was

calculated from the dose-response curve.

Preparation
Reaction Detection Analysis

Prepare Reagents:
- c-Met Enzyme

- Substrate
- ATP

- SOMCL-863 (serial dilutions)

Incubate c-Met, Substrate, ATP,
and SOMCL-863

Add Detection Reagent
(e.g., ADP-Glo™) Measure Luminescence Calculate IC50 Value
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Figure 2: General workflow for an in vitro kinase inhibition assay.

Cell Proliferation (MTT) Assay
The anti-proliferative effects of SOMCL-863 on cancer cell lines were assessed using the MTT

(3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Cell Seeding: Cancer cells were seeded in 96-well plates and allowed to adhere overnight.

Compound Treatment: Cells were treated with various concentrations of SOMCL-863 or a

vehicle control for a specified period (e.g., 72 hours).

MTT Addition: MTT reagent was added to each well and incubated to allow for the formation

of formazan crystals by metabolically active cells.
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Solubilization: The formazan crystals were dissolved in a solubilization solution (e.g.,

DMSO).

Absorbance Measurement: The absorbance of the resulting colored solution was measured

using a microplate reader at a specific wavelength (e.g., 570 nm).

Data Analysis: The percentage of cell growth inhibition was calculated relative to the vehicle-

treated control cells, and the IC50 value was determined.

In Vivo Tumor Xenograft Study
The in vivo anti-tumor activity was evaluated in immunodeficient mice bearing human tumor

xenografts.

Tumor Implantation: Human cancer cells (e.g., MKN-45) were subcutaneously injected into

the flank of the mice.

Tumor Growth: Tumors were allowed to grow to a palpable size (e.g., 100-200 mm³).

Treatment Administration: Mice were randomized into control and treatment groups.

SOMCL-863 was administered orally at specified doses and schedules.

Tumor Measurement: Tumor volume was measured regularly (e.g., twice weekly) using

calipers.

Endpoint: The study was concluded when tumors in the control group reached a

predetermined size, and the tumor growth inhibition was calculated for the treatment groups.
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Figure 3: Experimental workflow for an in vivo tumor xenograft study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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